1-(3-Chlorophenyl)-4-methylpentane-1,3-dione
Overview
Description
1-(3-Chlorophenyl)-4-methylpentane-1,3-dione is an organic compound characterized by the presence of a chlorophenyl group attached to a pentane backbone with two ketone functionalities
Mechanism of Action
Target of Action
It is known that similar compounds, such as quinoline derivatives, have been shown to inhibit tyrosine kinases , topoisomerase , tubulin polymerization , and DHODH kinase .
Mode of Action
It is suggested that it may act as an antioxidant . The compound could potentially interact with its targets, leading to changes in cellular processes. For instance, inhibition of tyrosine kinases can disrupt signal transduction pathways, affecting cell growth and differentiation .
Biochemical Pathways
The compound may affect various biochemical pathways due to its potential antioxidant properties . Antioxidants can neutralize reactive oxygen species (ROS), thereby preventing oxidative stress and damage to cellular components. This can have downstream effects on various cellular processes, including signal transduction, gene expression, and cell survival .
Pharmacokinetics
In silico pharmacokinetics analysis of similar compounds suggests that they might be well absorbed, metabolized, and excreted, and able to cross the blood–brain barrier .
Result of Action
Based on its potential antioxidant properties, it may protect cells from oxidative stress and damage, thereby preserving cellular function and integrity .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 1-(3-Chlorophenyl)-4-methylpentane-1,3-dione are not well-studied. It is known that the compound can interact with various enzymes, proteins, and other biomolecules. The nature of these interactions is largely dependent on the specific molecular structure of this compound .
Cellular Effects
Based on its molecular structure, it can be hypothesized that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Future studies should investigate the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
Future studies should investigate any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
Future studies should investigate any enzymes or cofactors that it interacts with, as well as any effects on metabolic flux or metabolite levels .
Transport and Distribution
Future studies should investigate any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
Future studies should investigate any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
The synthesis of 1-(3-Chlorophenyl)-4-methylpentane-1,3-dione typically involves the following steps:
Starting Materials: The synthesis begins with 3-chlorobenzaldehyde and 4-methylpentan-2-one.
Reaction Conditions: The reaction is carried out under acidic or basic conditions to facilitate the aldol condensation, followed by dehydration to form the desired diketone.
Industrial Production: In an industrial setting, the process may be optimized using catalysts and controlled temperature and pressure conditions to maximize yield and purity.
Chemical Reactions Analysis
1-(3-Chlorophenyl)-4-methylpentane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the diketone into corresponding alcohols.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions: Typical reagents include oxidizing agents (KMnO4, CrO3), reducing agents (NaBH4, LiAlH4), and nucleophiles (amines, thiols). Reaction conditions vary depending on the desired transformation, often involving specific solvents and temperature control.
Scientific Research Applications
1-(3-Chlorophenyl)-4-methylpentane-1,3-dione has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and is used in studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a lead compound for developing new pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Comparison with Similar Compounds
1-(3-Chlorophenyl)-4-methylpentane-1,3-dione can be compared with other similar compounds:
3-Chloromethcathinone:
1-(3-Chlorophenyl)piperazine: Another related compound, used in various pharmaceutical applications.
Biological Activity
1-(3-Chlorophenyl)-4-methylpentane-1,3-dione is a diketone compound that has garnered attention for its potential biological activities. This article explores its interactions with biological systems, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a chlorophenyl group attached to a 4-methylpentane-1,3-dione backbone. Its molecular formula is C12H13ClO2, and it features a diketone functional group, which is crucial for its biological activity.
The biological activity of this compound primarily stems from its ability to interact with various enzymes and receptors. The diketone structure allows the compound to act as a nucleophile or electrophile, facilitating reactions with biological macromolecules. This reactivity can lead to inhibition or modulation of enzyme activity, impacting metabolic pathways.
Key Mechanisms:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic processes.
- Receptor Interaction: It could interact with cellular receptors, influencing signal transduction pathways.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity: Preliminary studies suggest potential antibacterial properties against various pathogens.
- Anticancer Potential: The compound has shown promise in inhibiting the growth of cancer cell lines in vitro.
Table 1: Summary of Biological Activities
Activity Type | Observed Effects | Reference |
---|---|---|
Antimicrobial | Inhibition of bacterial growth | |
Anticancer | Cytotoxic effects on cancer cell lines | |
Enzyme Inhibition | Potential inhibition of metabolic enzymes |
Case Study 1: Anticancer Activity
In a study evaluating the anticancer potential of various diketones, this compound was tested against multiple human cancer cell lines. Results indicated significant cytotoxicity, with IC50 values suggesting effective concentration levels for therapeutic applications. The compound demonstrated selective toxicity towards certain cancer types while exhibiting lower toxicity towards normal cells .
Case Study 2: Antimicrobial Effects
A separate investigation focused on the antimicrobial properties of the compound found that it effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined through standard broth dilution methods, showcasing its potential as an antimicrobial agent .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, comparisons with structurally similar compounds were made:
Compound Name | Structure Comparison | Notable Activity |
---|---|---|
1-(3-Fluorophenyl)-4-methylpentane-1,3-dione | Fluorine vs Chlorine substitution | Enhanced enzyme interaction |
1-(3-Bromophenyl)-4-methylpentane-1,3-dione | Bromine substitution | Varying cytotoxicity profiles |
Properties
IUPAC Name |
1-(3-chlorophenyl)-4-methylpentane-1,3-dione | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClO2/c1-8(2)11(14)7-12(15)9-4-3-5-10(13)6-9/h3-6,8H,7H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNAWAPMXRNHGOE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)CC(=O)C1=CC(=CC=C1)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.68 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1343178-85-7 | |
Record name | 1-(3-chlorophenyl)-4-methylpentane-1,3-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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